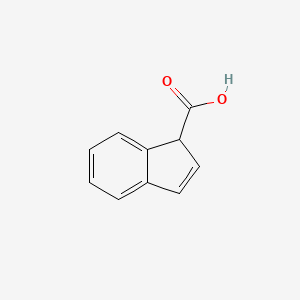

1H-indene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-6,9H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGWYICAEPBCRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901141 | |

| Record name | NoName_211 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58405-99-5, 5020-21-3 | |

| Record name | 1H-Indene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058405995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indene-1-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reactivity and Reaction Mechanisms of 1h Indene 1 Carboxylic Acid

Isomerization Phenomena and Mechanistic Studies

A pivotal aspect of the chemistry of 1H-indene-1-carboxylic acid is its propensity to isomerize to the more stable 1H-indene-3-carboxylic acid. This transformation, along with the associated tautomeric equilibria, has been the subject of detailed mechanistic investigation.

The isomerization of this compound to its more stable 3-isomer is a facile process that can be monitored kinetically. Studies have shown that 1H-indene-3-carboxylic acid is the thermodynamically favored product. acs.org The reaction proceeds through a common intermediate, which is the enol form of the molecule. acs.org

The rate of this isomerization is dependent on the acidity of the solution. A detailed kinetic analysis in aqueous solution has provided insights into the reaction mechanism. The process is understood to occur via an enolization-reketonization mechanism. acs.org This involves the formation of a dienol intermediate which can then ketonize to form either the 1-carboxylic acid or the 3-carboxylic acid isomer. However, the equilibrium strongly favors the formation of the 3-isomer. acs.org

Table 1: Rate Profile for the Isomerization of this compound

| Condition | Observation | Reference |

|---|---|---|

| Aqueous Solution | Isomerization to 1H-indene-3-carboxylic acid is readily observed. | acs.org |

| Acidity Dependence | The rate of isomerization is influenced by the pH of the solution. | acs.org |

| Final Product | 1H-Indene-3-carboxylic acid is the predominant and essentially the sole final product. | acs.org |

The isomerization between this compound and 1H-indene-3-carboxylic acid is intrinsically linked to keto-enol tautomerism. The dienol intermediate serves as the common species for both isomers. acs.org While carboxylic acids generally have a very low enol content, the conjugated system in indenecarboxylic acids facilitates the formation of the enol tautomer. stackexchange.com

Functional Group Reactivity

The reactivity of this compound is dictated by both the carboxylic acid group and the double bond within the five-membered ring of the indene (B144670) scaffold.

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 1-indanemethanol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of carboxylic acids. The reaction proceeds via a complex aluminum salt which is then hydrolyzed to afford the alcohol. Due to the high reactivity of LiAlH₄, the reaction is usually carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran.

Another effective reagent for the reduction of carboxylic acids is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF). Borane offers the advantage of being more chemoselective than LiAlH₄, and can often reduce carboxylic acids in the presence of other functional groups.

It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are generally not reactive enough to reduce carboxylic acids.

Alkylation of the indene scaffold in the presence of a carboxylic acid group can be challenging due to the acidic proton of the carboxyl group. However, under specific conditions, C-alkylation of indenes can be achieved. Transition metal catalysis, for instance with manganese or iridium complexes, has been shown to facilitate the alkylation of indenes with alcohols. researchgate.netrsc.orgnih.gov These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts with the indene, followed by reduction.

The regioselectivity of the alkylation is a key consideration. For the indene ring system, alkylation can potentially occur at the C1 or C3 position. In many reported cases of indene alkylation, the reaction favors the C3 position. nih.gov A patent describes the alkylation of indene with alcohols in the presence of a highly alkaline metal hydroxide to produce 1,3-dialkylindenes. google.com

The double bond in the five-membered ring of this compound is susceptible to addition reactions.

Electrophilic Additions: The indene double bond can react with various electrophiles. Studies on indene itself have shown that it undergoes electrophilic addition with halogens (e.g., Br₂, Cl₂), and acyl hypohalites. acs.orgacs.org These reactions can proceed through a bridged halonium ion intermediate or a more open carbocation, depending on the electrophile and reaction conditions. The stereochemistry of the addition (syn vs. anti) is influenced by the solvent polarity and the concentration of the electrophile. acs.org For example, the addition of HCl to indene is a regioselective reaction. youtube.com

Nucleophilic Additions: While simple, unactivated alkenes are generally not susceptible to nucleophilic attack, the double bond in the indene ring can be activated towards nucleophilic addition, particularly in derivatives where the ring is part of a conjugated system. Nucleophilic addition to the double bond of an α,β-unsaturated carbonyl system (a Michael addition) is a well-established reaction. Although this compound itself is not a classic Michael acceptor, its derivatives or related indene systems with electron-withdrawing groups can undergo such reactions.

Complex Rearrangements and Oxidations of this compound

The reactivity of this compound and its derivatives extends to complex transformations involving rearrangements and oxidations. These reactions are characterized by intricate mechanistic pathways, often involving key intermediates that dictate the final product distribution. Understanding these mechanisms is crucial for the strategic synthesis of complex molecules and for elucidating the behavior of these compounds under various reaction conditions.

Mechanistic Insights into the Hooker Oxidation Involving Indanecarboxylic Acid Derivatives

The Hooker oxidation is a notable transformation where a 2-hydroxy-3-alkyl-1,4-naphthoquinone, such as lapachol, undergoes oxidative degradation of its alkyl side chain, shortening it by one carbon unit. colab.wsrsc.org Mechanistic studies have unequivocally identified an indanecarboxylic acid derivative as a crucial intermediate in this intricate, one-pot reaction. colab.wsrsc.orgresearchgate.net

Recent studies have provided significant insight, suggesting that the formation of the indane carboxylic acid intermediate (3) from lapachol (1) proceeds through a benzilic acid rearrangement. colab.wsrsc.org This key step involves a labile o-diquinone intermediate (8) derived from lapachol. colab.wsrsc.org The involvement of this o-diquinone has been substantiated by trapping it as a stable phenazine derivative (9). colab.wsrsc.org

The proposed mechanism can be summarized in the following key steps:

Formation of o-diquinone: Lapachol is oxidized to a transient o-diquinone intermediate.

Benzilic Acid Rearrangement: This intermediate undergoes a benzilic acid-type rearrangement to form the indanecarboxylic acid intermediate.

Oxidative Cleavage: The indanecarboxylic acid intermediate is then converted to a triketo-acid via the oxidative cleavage of a vicinal diol.

Intramolecular Aldol Reaction & Decarboxylation: The resulting keto acid undergoes an intramolecular aldol reaction and subsequent decarboxylation to yield the final product, norlapachol. colab.wsresearchgate.net

| Compound Name | Role in Mechanism | Key Transformation |

|---|---|---|

| Lapachol | Starting Material | Undergoes oxidation |

| o-Diquinone intermediate | Transient Intermediate | Undergoes benzilic acid rearrangement |

| Indane carboxylic acid derivative | Key "Hooker Intermediate" | Undergoes oxidative cleavage |

| Norlapachol | Final Product | Result of side-chain shortening |

Radical Reaction Pathways in Indene Synthesis

Radical chemistry offers powerful and sustainable methods for the synthesis of the indene core structure. These pathways often utilize cheap, earth-abundant metals or proceed under metal-free conditions, providing access to a variety of substituted indenes from readily available starting materials. uva.nl

One significant pathway involves the reaction of benzyl radicals with acetylene under combustion-like conditions. nih.gov This reaction is considered a predominant route for the formation of indene, a simple polycyclic aromatic hydrocarbon (PAH). The mechanism involves the initial addition of the benzyl radical to acetylene, followed by cyclization and subsequent aromatization through the loss of a hydrogen atom to exclusively form the indene isomer. nih.gov

Another innovative approach employs metalloradical catalysis, utilizing the intrinsic radical-type reactivity of first-row transition metals like cobalt. uva.nl A cobalt-based catalytic complex can activate diazo compounds (formed in situ from tosyl hydrazones) to generate key carbene-radical intermediates. These intermediates then undergo a radical-type ring-closure reaction to form the final indene products. This method is notable for its broad substrate scope and tolerance of various functional groups. uva.nl

Radical additions to allenes also represent a viable pathway. The addition of a radical species to the central carbon of an allene system generates a stabilized allylic radical intermediate. nih.govnsf.gov This intermediate can then undergo further reactions, such as cyclization, to construct the indene framework. The regioselectivity of the initial radical attack is a critical factor controlling the reaction's outcome. nih.gov Furthermore, carboxylic acids themselves can serve as precursors to acyl radicals under visible-light photoredox catalysis, opening possibilities for acylarylation reactions that can be adapted for heterocyclic synthesis. nih.gov

| Radical Source/Precursor | Key Intermediate | Catalyst/Conditions | Significance |

|---|---|---|---|

| Benzyl radical + Acetylene | - | Combustion-like conditions (600 K) | Predominant route to unsubstituted indene in combustion. nih.gov |

| Tosyl hydrazones | Carbene-radical | Cobalt complex | Sustainable, bio-inspired approach with broad scope. uva.nl |

| Various radical precursors | Allylic radical | Addition to allenes | Builds indene framework via cyclization of radical intermediate. nih.govnsf.gov |

| Aromatic Carboxylic Acids | Acyl radical | Visible-light photoredox catalysis | Mild, redox-neutral approach for generating acyl radicals. nih.gov |

Photochemical Reactions and Intermediates in Indenecarboxylic Acid Formation

The photochemistry of indene derivatives, particularly in the context of diazonaphthoquinones used in photoresists, involves the formation of indenecarboxylic acids as key intermediates. The Wolff rearrangement of a diazoketone, induced by photolysis, generates a highly reactive ketene intermediate. In the presence of water, this ketene is rapidly hydrated to form a carboxylic acid.

Specifically, the photolysis of 2-diazo-1,2-naphthoquinone-5-sulfonate in aqueous solution leads to the formation of 1H-indene-3-carboxylic acid-6-sulfonate. Mechanistic studies have shown that the initially formed product is, in fact, the less stable this compound isomer. This primary product then undergoes a rapid, base-catalyzed isomerization to the more stable 3-carboxylic acid isomer. acs.org

The kinetics of this isomerization from this compound to 1H-indene-3-carboxylic acid have been studied in aqueous solutions. The reaction proceeds through the enol tautomer of the carboxylic acid. The study of this process allows for the determination of the keto-enol equilibrium constants and the acid dissociation constants for both the keto and enol forms of the indenecarboxylic acid. acs.org This isomerization is a critical step in understanding the final chemical composition of irradiated photoresists.

Derivatization Strategies and Synthesis of Indene 1 Carboxylic Acid Analogs

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for structural modification, offering a gateway to a wide range of functional derivatives, primarily esters and amides. These transformations are typically achieved through standard organic chemistry protocols. The conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester, is a common first step.

Esterification: Esterification is a fundamental derivatization of 1H-indene-1-carboxylic acid. A general and widely used method involves the reaction of the parent acid with an alcohol in the presence of an acid catalyst, such as para-toluenesulfonic acid (PTSA), often with removal of water to drive the equilibrium. For instance, the esterification of the related 1-hydroxy-1H-indene-2-carboxylic acid with various aliphatic alcohols in refluxing toluene using a catalytic amount of PTSA affords the corresponding alkyl esters in moderate to good yields researchgate.net. This classical Fischer esterification approach is directly applicable to this compound.

Amidation: The synthesis of amides from this compound can be accomplished by coupling the acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. A representative procedure involves treating the carboxylic acid with EDCI and HOBt, followed by the addition of the desired amine acs.org. This method provides a versatile route to a diverse library of N-substituted indene-1-carboxamides.

The following table summarizes common methods for modifying the carboxylic acid group.

| Derivative Type | Reagents | General Method |

| Esters | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, PTSA) | Fischer Esterification |

| Amides | Amine (R'R''NH), Coupling Agent (e.g., EDCI, HOBt) | Amide Coupling |

| Acid Chlorides | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride Formation |

Substitution Patterns on the Indene (B144670) Ring System

Modifying the aromatic and cyclopentadiene portions of the indene nucleus is a key strategy for creating analogs with tailored properties. Various substituents, including halogens, oxygen-containing groups, and amino moieties, can be introduced at different positions on the ring.

Halogenation of the indene ring can significantly alter the electronic properties of the molecule. A synthetic route to halogenated indenecarboxylic acids can involve the halogenation of a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid intermediate. This halogenated intermediate can then undergo an elimination reaction, facilitated by a weak base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to introduce the double bond and yield the target halogenated 1H-inden-1-one-3-carboxylic acid google.com. While this example pertains to a different isomer, the principle of introducing halogens onto the aromatic ring of an indane precursor followed by subsequent chemical manipulation is a viable strategy for accessing halogenated this compound derivatives.

Examples of halogenated indenecarboxylic acid derivatives synthesized via this methodology include:

5-Chloro-1H-inden-1-one-3-carboxylic acid google.com

5-Bromo-1H-inden-1-one-3-carboxylic acid google.com

5-Fluoro-1H-inden-1-one-3-carboxylic acid google.com

5,6-Dichloro-1H-inden-1-one-3-carboxylic acid google.com

The introduction of hydroxyl (-OH) and alkoxy (-OR) groups onto the indene framework can be achieved through various synthetic routes. For example, 5-methoxy-1H-inden-1-one-3-carboxylic acid has been synthesized using a strategy similar to the one described for halogenated derivatives, starting from a methoxy-substituted indanone precursor google.com.

The synthesis of hydroxy-substituted derivatives is also well-documented. For example, 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid was prepared via a Perkin reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate mdpi.com. This demonstrates a method for constructing the indene ring system with a hydroxyl group already in place.

| Derivative Example | Substitution Pattern | Synthetic Precursor/Method | Reference |

| 5-Methoxy-1H-inden-1-one-3-carboxylic acid | Methoxy at C5 | Methoxy-substituted indanone | google.com |

| 1-Hydroxy-1H-indene-2-carboxylic acid | Hydroxy at C1 | Not detailed | researchgate.net |

| 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid | Hydroxy at C3 | Perkin reaction | mdpi.com |

Amino-substituted indenecarboxylic acids represent an important class of analogs. A synthetic pathway to these compounds can start from 1,2-bis(bromomethyl)benzene and ethyl isocyanoacetate, which react to form ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate acs.org. The isocyano intermediate can then be hydrolyzed under acidic conditions to yield the corresponding amino derivative, ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate acs.org. Subsequent hydrolysis of the ester group would provide the target amino-substituted indene carboxylic acid. While this example illustrates the synthesis of a 2-amino analog, similar strategies can be adapted to target other isomers. The compound 1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is also commercially available, indicating the accessibility of this specific analog .

The synthesis of indenecarboxylic acids bearing a keto or oxo functionality is a significant area of research. One prominent method involves the halogenation of a 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by dehydrohalogenation using a base to form a 1H-inden-1-one-3-carboxylic acid derivative google.com. This route provides access to compounds with a ketone group at the 1-position of the indene ring.

Another approach involves the Perkin reaction followed by cyclization. For instance, the reaction of 2-(3-oxoisobenzofuran-1(3H)-ylidene)malononitrile with tert-butyl acetoacetate leads to 1-(dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid, which is a precursor for 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene derivatives mdpi.com. General methods for synthesizing γ-ketoacids, such as the photocatalytic coupling of α-ketoacids with maleic anhydrides, also provide potential pathways that could be adapted for the synthesis of complex keto-indenecarboxylic acids organic-chemistry.org.

Construction of Fused and Spirocyclic Derivatives

The indene core serves as a valuable building block for the construction of more complex polycyclic systems, including fused and spirocyclic frameworks. These advanced derivatizations often involve annulation reactions where a new ring is built onto the existing indene structure.

Fused Derivatives: Strategies for creating fused-ring systems often start from 1-indanones, which are closely related to indene carboxylic acids. Annulation reactions of 1-indanones can be used to construct a variety of fused carbocyclic and heterocyclic skeletons nih.gov. For example, Rh-catalyzed C-C bond activation and [5+2] cycloaddition between 1-indanones and alkynes can produce richly decorated benzocycloheptenones, which are seven-membered fused ring systems nih.gov.

Spirocyclic Derivatives: Spirocyclic compounds containing an indene moiety are of significant interest. An atom-economic, one-pot Cp*Rh(III)-catalyzed regioselective [3+2]-spiroannulation reaction between dibenz(ox)azepines and ynones has been developed to synthesize biologically relevant indene-containing spirocyclic dibenz(ox)azepines rsc.org. Furthermore, the synthesis of spiro[indene-1,1′-benzo[e]indolin]-2′-one has been reported, demonstrating the formation of a spirocyclic system at the C1 position of the indene ring nih.gov. These methods highlight the utility of the indene scaffold in creating architecturally complex spiro-compounds.

Synthesis of Indanones and Indene-1-One Derivatives from Carboxylic Acid Precursors

The synthesis of 1-indanones, a core structure in many biologically active compounds, can be achieved from various carboxylic acid precursors through intramolecular cyclization reactions. nih.gov One of the earliest methods involved the cyclization of hydrocinnamic acid to 1-indanone using sulfuric acid at high temperatures. nih.gov More contemporary and efficient methods have since been developed. For instance, a one-pot process allows for the preparation of 1-indanones from benzoic acids. This synthesis involves the initial formation of acyl chlorides from benzoic acids and thionyl chloride, which then react with ethylene. The resulting intermediate undergoes an intramolecular Friedel–Crafts alkylation to yield the 1-indanone structure. nih.gov

Transition metal complexes have also been employed as catalysts in the carbonylative cyclization of carboxylic acid methyl and ethyl esters to form 1-indanones with high efficiency. nih.gov Another approach involves the microwave-assisted hydrolysis of benzyl Meldrum's acid derivatives to form carboxylic acids, which are subsequently cyclized using chlorosulfonic acid in a Friedel–Crafts reaction to produce halo-1-indanones. nih.gov

In the synthesis of indene-1-one derivatives, substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid can serve as a starting material. A process has been developed where this precursor undergoes halogenation, followed by the elimination of a hydrogen halide molecule facilitated by a weak base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the target 1H-inden-1-one-3-carboxylic acid compound. google.com This synthetic route is noted for its use of readily available starting materials, straightforward post-reaction work-up, and high yields, aligning with the principles of green chemistry by avoiding highly toxic reagents. google.com

| Starting Material | Reagents/Conditions | Product | Yield |

| Hydrocinnamic acid | 20% Sulfuric acid, 140 °C | 1-Indanone | 27% |

| Benzoic acids | 1. Thionyl chloride, 2. Ethylene | 1-Indanones | - |

| Carboxylic acid methyl/ethyl esters | Transition metal complexes, CO, Triethylamine | 1-Indanones | 88-92% |

| Benzyl Meldrum's acids derivatives | 1. Microwave-assisted hydrolysis, 2. Chlorosulfonic acid | Halo-1-indanones | - |

| Substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | 1. Halogenating agent (e.g., Br2), 2. DBU | Substituted 1H-inden-1-one-3-carboxylic acid | High |

Spiro[cyclopropane-1,3′-oxindole]-2-carboxylic Acid Derivatives

The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives represents a significant area of research due to the prevalence of the spiro-oxindole skeleton in various natural alkaloids with notable biological activity. researchgate.net The construction of these complex molecules often involves diastereoselective cyclopropanation reactions.

One established method for synthesizing these spiro compounds involves the reaction of methyl 2-(2-nitrophenyl)acrylate with ethyl (dimethylsulfuranylidene)acetate. uwa.edu.auuow.edu.au This approach also extends to the synthesis of pyridyl-substituted analogues by using precursors like (3E)-(pyridin-2-ylmethylene)- and (3E)-(pyridin-3-ylmethylene)-1,3-dihydro-2H-indol-2-one. uwa.edu.auuow.edu.auuts.edu.au The relative stereochemistry of the resulting products is a critical aspect of these syntheses and is often confirmed through single-crystal X-ray structural analysis. researchgate.netuwa.edu.auuow.edu.au

Recent advancements in this area have focused on asymmetric synthesis to control the stereochemistry of the final products. Organocatalysis, using chiral thiourea catalysts, has been successfully employed for the asymmetric synthesis of spiro[cyclopropane-oxindole] compounds, achieving good yields and high enantioselectivity under mild reaction conditions. ynu.edu.cn

| Reactant 1 | Reactant 2 | Product | Key Feature |

| Methyl 2-(2-nitrophenyl)acrylate | Ethyl (dimethylsulfuranylidene)acetate | Spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives | Diastereoselective cyclopropanation |

| (3E)-(Pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one | Ethyl (dimethylsulfuranylidene)acetate | 3-(2-Pyridyl)-substituted spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid derivatives | Diastereoselective cyclopropanation |

| Isatin derivatives | Arylidene pivaloylacetonitriles | Functionalized spiro[cyclopropane-1,3′-indolines] | High diastereoselectivity |

Synthesis of Organophosphorus Derivatives Containing Indan-1-Carboxylic Acid Moieties

The incorporation of organophosphorus functionalities into the indan-1-carboxylic acid framework has led to the development of novel compounds with potential applications in various fields. The synthesis of 2-phosphorus-substituted derivatives of indan-1-carboxylic acid has been a subject of specific investigation. pleiades.onlineslideheaven.com

One synthetic strategy involves the addition of trimethylsilyl esters of trivalent phosphorus acids to the trimethylsilyl ester of 1H-indene-3-carboxylic acid. researchgate.net This reaction provides a pathway to new functionalized organophosphorus acids and their derivatives that contain the indan-1-carboxylic acid moiety. researchgate.net The development of convenient methods for preparing phosphorus-substituted derivatives of carboxylic acids that also contain other functional groups or heterocyclic fragments has been a focus of this research area. pleiades.onlineslideheaven.com

The broader field of organophosphorus chemistry has seen the synthesis of a wide array of compounds, including those with unique phosphorus-carbon bonds like P=C and P=P, stabilized by bulky substituents. nih.gov While not directly involving indan-1-carboxylic acid, the reaction of 2-oxoindoline-3-ylidene derivatives with triphenylphosphine or triphenyl phosphite in the presence of acetylenic esters leads to functionalized 2-oxoindoline-3-ylidene containing phosphorus ylides or phosphonate esters. nih.gov

Advanced Characterization and Spectroscopic Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 1H-indene-1-carboxylic acid, the spectrum reveals distinct signals for the aromatic, olefinic, methine, and carboxylic acid protons.

The aromatic protons on the fused benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. The two olefinic protons of the cyclopentene (B43876) ring are also distinct, as is the single methine proton at the C1 position, which is deshielded by its proximity to the electron-withdrawing carboxylic acid group. The most downfield signal is the characteristic broad singlet of the acidic carboxylic proton, often observed above 10 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on the analysis of the 1H-indene parent structure and known substituent effects of a carboxylic acid group. Exact values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Methine) | 4.5 - 5.0 | Doublet of doublets (dd) | ~3, ~2 |

| H2 (Olefinic) | 6.7 - 7.0 | Doublet of doublets (dd) | ~5.5, ~3 |

| H3 (Olefinic) | 7.0 - 7.3 | Doublet of doublets (dd) | ~5.5, ~2 |

| H4, H5, H6, H7 (Aromatic) | 7.2 - 7.6 | Multiplet (m) | - |

| -COOH (Carboxylic Acid) | > 10.0 | Broad Singlet (br s) | - |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal corresponds to the carbonyl carbon of the carboxylic acid group, typically appearing between 170-185 ppm. chemicalbook.com The sp² hybridized carbons of the aromatic and olefinic portions of the molecule resonate in the 120-150 ppm range, while the lone sp³ hybridized methine carbon (C1) appears further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on the analysis of the 1H-indene parent structure and known substituent effects. Quaternary carbon signals are typically weaker.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Methine) | 45 - 55 |

| C2 (Olefinic) | 125 - 135 |

| C3 (Olefinic) | 135 - 145 |

| C3a (Quaternary) | 140 - 150 |

| C4, C5, C6, C7 (Aromatic) | 120 - 130 |

| C7a (Quaternary) | 140 - 150 |

| -COOH (Carbonyl) | 170 - 185 |

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish correlations between different nuclei. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps direct one-bond correlations between protons and the carbons to which they are attached. pressbooks.publibretexts.org

In an HSQC spectrum of this compound, a cross-peak would be observed correlating the ¹H signal of the methine proton (H1) with the ¹³C signal of the C1 carbon. Similarly, each olefinic and aromatic proton signal would show a cross-peak to its corresponding carbon signal. This technique provides unambiguous confirmation of the assignments made in the 1D ¹H and ¹³C spectra. Carbons without attached protons, such as the quaternary carbons (C3a, C7a) and the carbonyl carbon, will not show a signal in the HSQC spectrum. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

A very broad and strong absorption band is observed in the 2500-3300 cm⁻¹ region, which is indicative of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. blogspot.com The C=O (carbonyl) stretching vibration gives rise to another strong, sharp peak typically found around 1700-1725 cm⁻¹. Other key absorptions include the C-H stretches for the aromatic and olefinic protons (above 3000 cm⁻¹) and C=C stretching vibrations from the aromatic and cyclopentene rings in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H Stretch (broad) | Carboxylic Acid |

| > 3000 | C-H Stretch | Aromatic/Olefinic |

| 1700 - 1725 | C=O Stretch (strong) | Carboxylic Acid |

| 1450 - 1600 | C=C Stretch | Aromatic/Olefinic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy, allowing for the determination of the precise elemental formula of a molecule. For this compound, with a molecular formula of C₁₀H₈O₂, the calculated monoisotopic mass is 160.05243 Da. HRMS analysis would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. This technique is definitive in confirming the molecular formula of the synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

A hypothetical crystal structure determination for this compound would involve growing a single crystal of suitable quality, followed by data collection using a diffractometer. The resulting diffraction pattern would be analyzed to determine the unit cell parameters and the space group. Subsequent structure solution and refinement would yield the precise atomic coordinates.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray crystallographic analysis. Actual experimental data is required for a definitive structural determination.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable tools for the separation, identification, and purification of organic compounds. For a molecule like this compound, both gas and liquid chromatography techniques are applicable, with the choice depending on the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. Carboxylic acids, including this compound, can be analyzed by GC-MS, often after a derivatization step to increase their volatility and improve their chromatographic behavior. colostate.edu

The analysis of indene (B144670) and its derivatives has been performed using GC-MS in various contexts. nih.gov In a typical GC-MS analysis of this compound, the compound would first be derivatized, for example, by silylation or esterification, to convert the polar carboxylic acid group into a less polar and more volatile derivative. colostate.edu This derivative is then injected into the gas chromatograph.

The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern provides valuable structural information that can confirm the identity of the compound.

Table 2: Illustrative GC-MS Parameters for the Analysis of a Derivatized this compound

| Parameter | Example Condition |

| Gas Chromatograph | |

| Column | HP-5MS or equivalent |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 amu |

Note: These parameters are illustrative and would require optimization for the specific derivative of this compound being analyzed.

Computational and Theoretical Investigations of 1h Indene 1 Carboxylic Acid

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict the molecule's geometry, stability, and electronic features.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 1H-indene-1-carboxylic acid, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) has become a popular method for these calculations due to its balance of accuracy and computational cost. nih.gov Functionals like B3LYP or PBE0, combined with basis sets such as 6-31G(d,p) or DGDZVP2, are commonly employed to optimize molecular geometries. nih.gov For enhanced accuracy, especially when modeling molecules in solution, solvent effects can be incorporated using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM). nih.gov

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results. Comparing calculated geometries with experimental data, where available, allows for the validation of the chosen theoretical level. researchgate.net

Below is a hypothetical data table representing the kind of output one would expect from a geometry optimization of this compound.

| Parameter | Atom Connection | Calculated Value (Å or °) |

| Bond Length | C=O | Data not available |

| C-O | Data not available | |

| O-H | Data not available | |

| C-C (ring) | Data not available | |

| Bond Angle | O=C-O | Data not available |

| C-O-H | Data not available | |

| C-C-C (ring) | Data not available | |

| Dihedral Angle | O=C-O-H | Data not available |

| Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates the typical parameters obtained from such a study. |

Once the molecule's geometry is optimized, its electronic properties can be investigated. This analysis reveals insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding within the molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, offering a quantitative understanding of chemical bonds and intramolecular interactions.

The following table demonstrates the type of electronic property data generated from these calculations.

| Property | Description | Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | Data not available |

| Dipole Moment | Measure of the molecule's overall polarity | Data not available |

| Note: Specific calculated values for this compound are not available in the cited literature. This table illustrates typical parameters from an electronic structure analysis. |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or other solutes. mdpi.com MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes. smu.edu

For this compound, MD simulations could be used to study:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl oxygen). MD simulations can characterize the strength, lifetime, and geometry of hydrogen bonds formed between molecules of this compound (dimerization) or with solvent molecules like water. nih.govnih.gov

Solvation Structure: Simulations can reveal how solvent molecules arrange themselves around the solute, forming a solvation shell. This is crucial for understanding solubility and how the solvent influences reactivity.

Conformational Dynamics: The indene (B144670) ring and carboxylic acid group have some conformational flexibility. MD can explore different conformations and the energy barriers between them in a condensed phase. ub.edu

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. It allows for the characterization of short-lived, high-energy structures like transition states, which are often impossible to observe experimentally. wikipedia.orglibretexts.org

A chemical reaction proceeds from reactants to products via a high-energy transition state. youtube.com Transition State Theory (TST) provides the framework for understanding reaction rates based on the properties of this state. wikipedia.org

Computational methods, typically DFT, are used to locate the transition state structure on the potential energy surface. A key characteristic of a true transition state is that it represents a saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational analysis would identify the transition state's geometry, including the partially formed and broken bonds. mdpi.comorganic-chemistry.org This information reveals whether the reaction is concerted (one step) or stepwise (involving intermediates) and provides insight into the factors controlling stereoselectivity or regioselectivity.

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction's energetic profile can be constructed. This profile, often visualized as a reaction coordinate diagram, provides critical quantitative data about the transformation. youtube.com

Key parameters derived from the energetic profile include:

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state. This barrier determines the reaction rate; a higher activation energy corresponds to a slower reaction.

For a hypothetical reaction, such as the decarboxylation of an this compound derivative, computational studies could predict whether the reaction is feasible and at what rate it might proceed. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Starting materials of the reaction | 0.0 (Reference) |

| Transition State 1 | Highest energy point of the first step | Data not available |

| Intermediate | Stable species formed between steps | Data not available |

| Transition State 2 | Highest energy point of the second step | Data not available |

| Products | Final materials of the reaction | Data not available |

| Note: Specific calculated energetic profiles for transformations of this compound are not available in the cited literature. This table illustrates the typical data obtained from such a study. |

Structure-Reactivity Relationship Predictions via Computational Chemistry

The geometry of this compound is first optimized to find its most stable three-dimensional conformation, which is the foundation for all subsequent calculations. From this optimized structure, key electronic properties are determined. These properties include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential.

Frontier molecular orbital theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich aromatic ring and the double bond of the five-membered ring, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the adjacent carbon atom, highlighting these areas as susceptible to nucleophilic attack.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP map of this compound, regions of negative potential (typically colored in shades of red) are found around the oxygen atoms of the carboxylic acid group, signifying their high electron density and propensity to act as hydrogen bond acceptors or sites for electrophilic attack. Regions of positive potential (colored in blue) are located around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the aromatic ring, indicating these are electron-deficient areas and likely sites for nucleophilic interaction.

Furthermore, calculated atomic charges can offer a more quantitative insight into the reactivity at specific atomic centers. Atoms with a more negative charge are more likely to be attacked by electrophiles, while those with a more positive charge are more susceptible to nucleophilic attack. These computational predictions are invaluable for rationalizing observed experimental outcomes and for guiding the design of new synthetic routes involving this compound.

The following tables present hypothetical but representative data derived from computational chemistry studies on aromatic carboxylic acids, illustrating the types of information used to predict structure-reactivity relationships.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: These values are representative and intended for illustrative purposes.

Table 2: Calculated Atomic Charges for Selected Atoms of this compound

| Atom | Mulliken Charge |

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.62 |

| H (hydroxyl) | +0.43 |

| C (carbonyl) | +0.75 |

| C1 (ring) | -0.15 |

Note: These values are representative and intended for illustrative purposes.

Applications in Chemical Sciences

Intermediate in Complex Organic Synthesis

The indene (B144670) scaffold, functionalized with a carboxylic acid group, serves as a valuable intermediate in the synthesis of more elaborate chemical structures. This is particularly evident in its role as a foundational building block for advanced organic molecules and as a precursor in the production of specialty chemicals.

Derivatives of 1H-indene-1-carboxylic acid are instrumental in the construction of complex organic molecules, especially those with significant biological activity. The rigid, bicyclic structure of the indene core provides a reliable platform for stereocontrolled synthesis. For instance, substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid is a key raw material in the synthesis of certain pharmaceutical compounds. google.com A notable example is its use in the preparation of a compound that has shown good inhibitory activity against caspase and aspartic acid broad-spectrum protease, indicating its potential as a therapeutic agent for hepatitis B. google.com The synthesis of various functionalized indenol derivatives, which have been identified as potent anti-oxidant and anti-bacterial agents, also originates from 1-hydroxy-1H-indene-2-carboxylic acid. researchgate.net This underscores the importance of the indene-carboxylic acid framework in medicinal chemistry for the development of new therapeutic agents.

| Precursor | Derived Molecule Type | Potential Application |

|---|---|---|

| Substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid | Caspase and aspartic acid broad-spectrum protease inhibitor | Hepatitis B treatment google.com |

| 1-Hydroxy-1H-indene-2-carboxylic acid | Functionalized indenol derivatives | Anti-oxidant and anti-bacterial agents researchgate.net |

Beyond their direct application in the synthesis of specific bioactive molecules, derivatives of this compound also function as precursors for a range of specialty chemicals. These are often high-value compounds produced for specific applications. The synthesis of substituted 1H-inden-1-one-3-carboxylic acid compounds, for example, is of interest in both medicinal chemistry and the broader chemical industry. google.com The synthetic routes to these compounds are designed to be efficient, with high yields and convenient post-treatment processes, avoiding the use of highly toxic reagents to align with the principles of green chemistry. google.com The versatility of the indene-carboxylic acid structure allows for the introduction of various substituents, leading to a diverse library of specialty chemicals with tailored properties.

Materials Science Applications

In the field of materials science, the indene moiety, often derived from precursors like this compound, is incorporated into various materials to impart specific functionalities. These applications range from the production of polymers to the development of advanced electronic materials.

The indene structure is a key component in the production of coumarone-indene resins, which are thermoplastic polymers derived from coal tar. While the polymerization process for these resins typically involves the direct use of indene from coal tar fractions, the incorporation of carboxylic acid functionalities can be achieved to modify the properties of the resulting polymer. For instance, coumarone-indene resins with carboxy groups have been synthesized through the cooligomerization of unsaturated compounds present in coal tar with monomers like methacrylic acid. This demonstrates a pathway to functionalized resins where the carboxylic acid group can provide sites for further chemical modification or influence the polymer's physical properties.

A significant and rapidly developing application of indene derivatives is in the field of organic photovoltaics, specifically in the design of non-fullerene acceptors (NFAs) for organic solar cells (OSCs). mdpi.comnih.gov Derivatives of this compound are crucial precursors for the synthesis of the terminal acceptor groups in many high-performance NFAs. mdpi.com Specifically, 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indenes are widely used as electron-deficient anchor residues in these molecules. mdpi.com The tunability of the electronic properties of these indene-based end groups allows for the optimization of the energy levels and light-harvesting capabilities of the NFAs, leading to significant improvements in the power conversion efficiencies of OSCs. mdpi.comfrontiersin.org

| Indene-Based Moiety | Role in NFA | Impact on OSC Performance |

|---|---|---|

| 1-(dicyanomethylene)-3-oxo-2,3-dihydro-1H-indene | Terminal electron-accepting group | Enhances electron mobility and light absorption mdpi.com |

| Chlorinated/Fluorinated dicyanomethylidene-indan-1-one | Flanking end-groups | Improves power conversion efficiency frontiersin.org |

The versatility of the indene framework extends to other types of functional materials. Substituted indene derivatives are valuable as ligands in metallocene complexes, which are used as catalysts in olefin polymerization. Furthermore, the synthesis of borylated indenes from indene precursors opens up avenues for a wide range of C-B bond derivatizations, allowing for the creation of novel functional materials with tailored electronic and optical properties. The adaptability of the indene-carboxylic acid structure makes it a valuable platform for the development of new materials with applications in catalysis and electronics.

Catalysis Research

The indenyl framework, a core component of this compound, is of significant interest in catalysis research. The fusion of a benzene (B151609) ring to the cyclopentadienyl (B1206354) ring imparts unique electronic and steric properties, leading to what is known as the "indenyl effect." This effect often results in enhanced catalytic activity for indenylmetal complexes compared to their cyclopentadienyl counterparts, primarily due to the facility with which the indenyl ligand can undergo η⁵ to η³ ring slippage, creating a vacant coordination site for substrate binding. nih.govresearchgate.net

Ligand Design for Metal-Catalyzed Reactions

The carboxylic acid group in this compound serves as a versatile functional handle for the synthesis of a wide array of sophisticated ligands for metal-catalyzed reactions. While the parent carboxylic acid itself may not be the final ligand, its derivatives, such as esters and amides, are crucial for tuning the electronic and steric properties of the resulting metal complexes. semanticscholar.org

The introduction of electron-withdrawing groups, which can be readily synthesized from the carboxylic acid moiety, is a key strategy in ligand design. These functional groups create more electron-deficient metal centers in the final catalyst. semanticscholar.org This increased electrophilicity at the metal center can enhance its reactivity in various catalytic transformations, including C-H activation and cross-coupling reactions. researcher.lifersc.org For instance, chiral indenyl rhodium catalysts have been successfully applied in asymmetric C-H activation reactions to produce chiral dihydroisoquinolones and axially chiral isocoumarins with high yields and enantioselectivity. researcher.life

The synthesis of these functionalized indenyl ligands often involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with various nucleophiles like anilines to generate indenyl carboxamides. These amides can then be deprotonated and reacted with metal precursors to form the desired η⁵-indenyl complexes. semanticscholar.org

Table 1: Examples of Functionalized Indenyl Ligands Derived from Carboxylic Acid Precursors

| Precursor | Derivative | Functional Group | Potential Application in Catalysis |

| Indene-3-carboxylic acid | 3-(ROCO)C₉H₇ | Ester | Tuning electronic properties of metallocenes |

| Indene-3-carboxylic acid | 3-(ArNHCO)C₉H₇ | Amide | Ligands for asymmetric C-H activation |

| Indene-3-carboxylic acid | 3-(MeCO)C₉H₇ | Acetyl | Creating electron-deficient metal centers |

This table is illustrative and based on synthetic strategies for functionalizing the indenyl scaffold. semanticscholar.org

Role in Olefin Polymerization Catalysts

Derivatives of indenyl compounds play a crucial role in the field of olefin polymerization, particularly as ligands for metallocene catalysts. Ansa-metallocenes, where two cyclopentadienyl-type rings (including indenyl) are linked by a bridge, are especially important for producing polymers with specific tacticities, such as isotactic or syndiotactic polypropylene. google.comgoogle.com

The structure of the indenyl ligand is a critical determinant of the properties of the resulting polymer. By modifying the substituents on the indenyl ring, researchers can precisely control the electronic and steric environment around the metal center (typically zirconium or titanium). This, in turn, influences the catalyst's activity, stability, and the microstructure of the polymer produced. mdpi.com

The carboxylic acid functionality of this compound provides a key entry point for such modifications. By converting the carboxylic acid to esters or amides, as discussed in the previous section, ligands with tailored electronic properties can be synthesized. These modifications can affect the catalyst's affinity for different monomers and its response to cocatalysts like methylaluminoxane (B55162) (MAO). semanticscholar.orgmdpi.com The ability to fine-tune the ligand framework allows for the production of polyolefins with a wide range of properties, from elastomers to rigid plastics. google.com

Photochemistry and Photolithography Research

This compound and its isomers are central to the chemical processes underpinning photolithography, a cornerstone of microfabrication for the electronics industry. Specifically, the formation of indene carboxylic acid is the key photochemical reaction in conventional positive photoresists based on diazonaphthoquinone (DNQ) and novolac resin. utah.eduallresist.comrit.edu

In these resist systems, the DNQ acts as a dissolution inhibitor, making the novolac resin film insoluble in an aqueous alkaline developer. utah.edu Upon exposure to UV light (typically in the 308–450 nm range), the DNQ undergoes a photochemical transformation known as the Süss reaction. allresist.comallresist.com This process involves the loss of nitrogen gas to form a highly reactive carbene intermediate. The carbene then undergoes a Wolff rearrangement to form a ketene, which subsequently reacts with ambient water present in the resist film to yield an indene carboxylic acid. rit.edu

The conversion from the non-polar DNQ to the polar, acidic indene carboxylic acid dramatically increases the solubility of the exposed regions of the photoresist in the alkaline developer. allresist.comallresist.com This difference in solubility allows for the selective removal of the exposed areas, thereby transferring the pattern from the photomask to the resist film. This fundamental photochemical process enables the creation of the intricate patterns required for integrated circuits and other microdevices. utah.edu

Table 2: Role of Indene Carboxylic Acid in DNQ-Novolac Photoresists

| Component/State | Chemical Species | Solubility in Alkaline Developer | Function |

| Unexposed Resist | Diazonaphthoquinone (DNQ) | Low | Dissolution Inhibitor |

| Exposed Resist | Indene Carboxylic Acid | High | Dissolution Promoter |

This table summarizes the change in chemical composition and its effect on solubility during the photolithography process. utah.eduallresist.com

Methodological Developments in Synthetic Organic Chemistry

The synthesis of the indene ring system is a topic of considerable interest in organic chemistry, and numerous methods have been developed for its construction. These methods are crucial for accessing this compound and its derivatives for their applications in catalysis and materials science. bohrium.com

A prominent strategy for forming the indene core is through intramolecular cyclization reactions. rsc.org Various catalytic systems have been employed to facilitate these transformations. For instance, Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives can lead to polysubstituted indenes. rsc.org Transition metals such as palladium, rhodium, and iron have also been used to catalyze the carboannulation of alkynes to construct the indene skeleton. organic-chemistry.org

Other synthetic approaches include:

Friedel-Crafts-type reactions: Intramolecular acylation of arylpropanoic acids or their corresponding acid chlorides is a classic method for producing indanones, which can be further elaborated to indenes. organic-chemistry.org

Ring-closing metathesis: Readily available substituted phenols can be converted to indene derivatives through a sequence involving Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis. organic-chemistry.org

Perkin and Knoevenagel reactions: These condensation reactions are employed in the synthesis of functionalized indenes, such as those used as precursors for non-fullerene acceptors in organic solar cells. For example, the Perkin reaction of phthalic anhydrides followed by a Knoevenagel reaction of the resulting dione (B5365651) with malononitrile (B47326) can yield complex indene derivatives. mdpi.com

A specific method for preparing a related compound, 1H-inden-1-one-3-carboxylic acid, involves the halogenation of a substituted 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by an elimination reaction promoted by a weak base. google.com Furthermore, synthetic protocols have been developed starting from 1-hydroxy-1H-indene-2-carboxylic acid to produce a variety of highly substituted indene derivatives through esterification and subsequent coupling reactions. researchgate.net These diverse synthetic methodologies provide chemists with a robust toolbox for accessing a wide range of functionalized indene structures.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing 1H-indene-1-carboxylic acid and its analogs is a primary objective for future research. Current synthetic strategies often face challenges such as long reaction sequences, harsh conditions, and the use of hazardous reagents. researchgate.net Green chemistry principles are increasingly guiding the development of new synthetic pathways.

One promising approach involves the use of biogenic carboxylic acids in aqueous solutions as both sustainable catalysts and green reaction media. nih.gov This strategy aims to replace traditional, often toxic, solvents and catalysts with environmentally benign alternatives. nih.gov Research into synthetic routes that offer high yields, utilize readily available starting materials, and simplify post-reaction work-up is crucial. google.com For instance, methods that avoid highly toxic reagents are being developed to align with green chemistry requirements. google.com The goal is to create atom-economical processes that minimize waste and energy consumption, making the synthesis more suitable for large-scale industrial production. nih.govyoutube.com

Key Goals for Sustainable Synthesis:

| Objective | Approach | Potential Benefit |

| Reduce Hazardous Substances | Use of non-toxic catalysts and solvents (e.g., water, bio-solvents). nih.govjddhs.com | Improved safety and reduced environmental pollution. nih.gov |

| Increase Atom Economy | Design reactions that incorporate a maximum number of atoms from reactants into the final product. | Minimization of chemical waste. nih.gov |

| Energy Efficiency | Develop reactions that proceed under milder conditions, such as lower temperatures and pressures. jddhs.com | Reduced energy consumption and operational costs. |

| Renewable Feedstocks | Utilize starting materials derived from renewable biological sources. youtube.comacs.org | Decreased reliance on petrochemicals and enhanced sustainability. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The unique structure of this compound presents opportunities for discovering new reactivity patterns and chemical transformations. The carboxylic acid group can undergo a variety of known reactions, but its influence on the reactivity of the indene (B144670) ring system is an area ripe for further investigation. rsc.org Future research will likely focus on catalytic decarboxylative transformations, where the carboxylic acid group is replaced, allowing for the introduction of new functional groups. rsc.org

Exploring novel cycloaddition reactions is another promising avenue. While some cycloadditions involving indene-3-carboxylic acid have been studied, the reactivity of the 1-carboxylic acid isomer could lead to different stereochemical outcomes and novel molecular scaffolds. researchgate.netacs.org Additionally, transition-metal-catalyzed reactions, such as cross-coupling and C-H activation, could provide direct and efficient methods for functionalizing the indene core. organic-chemistry.org Understanding the kinetics and mechanisms of these transformations, including potential isomerizations to other forms like 1H-indene-3-carboxylic acid, will be critical for controlling reaction outcomes. acs.org

Integration with Flow Chemistry and Automated Synthesis

The integration of modern technologies like flow chemistry and automated synthesis holds significant potential for the production of this compound and its derivatives. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. durham.ac.ukrsc.org This technology is particularly well-suited for handling reactive intermediates and hazardous reagents safely. rsc.org For the synthesis of carboxylic acids, flow reactors can facilitate efficient gas-liquid reactions, such as carboxylation using carbon dioxide. durham.ac.uk

Automated synthesis platforms can accelerate the discovery and optimization of new derivatives by enabling high-throughput screening of reaction conditions and building blocks. researchgate.netnih.gov These systems can be used to create large libraries of heterocyclic compounds for biological evaluation. scribd.comresearchgate.net By combining flow chemistry with automated purification and analysis, it is possible to develop telescoped, multi-step syntheses that produce pure compounds with minimal manual intervention. nih.govacs.org

Advantages of Integrating Modern Synthesis Technologies:

| Technology | Key Advantages | Application to this compound |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters (temperature, pressure, time), improved scalability, efficient mixing. durham.ac.ukrsc.orgvapourtec.com | Safer handling of reactive intermediates, rapid optimization of reaction conditions, and potential for large-scale, continuous production. durham.ac.uk |

| Automated Synthesis | High-throughput experimentation, rapid library generation, improved reproducibility. researchgate.netnih.gov | Accelerated discovery of new derivatives with desired properties through the systematic variation of substituents. researchgate.net |

Advanced Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry is becoming an indispensable tool for designing new molecules with specific properties. In the context of this compound, computational methods can be used to predict the reactivity of different derivatives and to design novel compounds with tailored electronic and steric properties. nih.gov Techniques such as Density Functional Theory (DFT) can provide insights into the structure, bonding, and reaction mechanisms of these molecules. rsc.org

By modeling the transition states of potential reactions, researchers can predict which synthetic routes are most likely to be successful and identify catalysts that can lower activation energies. nih.gov This "inside-out" computational design approach can significantly reduce the amount of trial-and-error experimentation required in the laboratory. nih.gov Molecular docking studies can be used to design indene derivatives that bind to specific biological targets, which is particularly relevant in drug discovery. nih.gov The ultimate goal is to create a feedback loop where computational predictions guide experimental work, and the results of those experiments are used to refine the computational models.

Environmental and Green Chemistry Aspects in Industrial Applications

Future industrial applications will necessitate a life-cycle assessment of these compounds, from the sourcing of raw materials to their final disposal. acs.org This includes minimizing the generation of hazardous waste, reducing energy consumption, and designing products that are biodegradable or recyclable. youtube.comjddhs.com The use of bio-based feedstocks and biocatalysis are emerging as key strategies for making the chemical industry more sustainable. rsc.orgqualitas1998.net Regulatory bodies are also placing increasing emphasis on sustainable practices, which will further drive the adoption of green chemistry in the manufacturing of fine chemicals and pharmaceuticals derived from this compound. canada.cafuturemarketinsights.compatsnap.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1H-indene-1-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves carboxylation of indene derivatives via acid-catalyzed reactions or isomerization of related indene-carboxylic acids. For example, kinetic studies show that this compound isomerizes to 1H-indene-3-carboxylic acid in aqueous solutions under acidic or basic conditions via enolization-reketonization mechanisms . Characterization of intermediates should include NMR spectroscopy to monitor keto-enol equilibria and pH-dependent tautomerization .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, complemented by - and -NMR spectroscopy to confirm structural identity. Acid dissociation constants (pKa) and equilibrium constants (e.g., keto-enol ratios) should be determined via UV-visible spectroscopy under controlled pH conditions . For novel derivatives, X-ray crystallography or high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. What mechanisms explain the pH-dependent isomerization kinetics between this compound and 1H-indene-3-carboxylic acid?

- Methodological Answer : Isomerization occurs via an enol intermediate, with general base catalysis and primary kinetic isotope effects observed in aqueous solutions. Rate profiles indicate that the reaction is accelerated in acidic (HClO) or basic (NaOH) media, with equilibrium constants (acid) and (base) favoring the 3-carboxylic isomer . Researchers should design kinetic experiments using buffer systems (e.g., CHCOH/CHCO) to isolate rate-determining steps and validate transition states via isotopic labeling (e.g., or ) .

Q. How can contradictions in reported keto-enol equilibrium constants be resolved under varying experimental conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, and measurement techniques. To resolve these, systematically replicate experiments using standardized conditions (e.g., 25°C, ionic strength 0.1 M) and compare UV-spectroscopic data with computational models (e.g., DFT calculations of tautomer stability). For example, the equilibrium constant for keto-enol forms of this compound shifts significantly in polar aprotic solvents versus water .

Q. What are the implications of this compound’s isomerization kinetics for photostability in diazonaphthoquinone applications?

- Methodological Answer : The compound’s photolysis efficiency in diazonaphthoquinone derivatives depends on the stability of its enol form, which influences photoreactivity. Researchers should correlate isomerization rates (measured via stopped-flow kinetics) with photodecomposition quantum yields. For instance, faster enolization in acidic media may reduce photostability due to increased intermediate formation .

Methodological Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

- Recommendations :

- Documentation : Provide detailed synthetic protocols, including solvent purity, temperature control, and stirring rates.

- Data Transparency : Share raw kinetic data (e.g., time-resolved UV spectra) and statistical uncertainties in supplementary materials .

- Validation : Cross-check results with independent techniques (e.g., compare HPLC retention times with NMR integration ratios) .

Q. What strategies are effective for analyzing conflicting data on acid dissociation constants (pKa) of keto and enol forms?

- Recommendations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products